molecular formula C15H21NO4 B8456968 3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid

3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid

Cat. No.: B8456968
M. Wt: 279.33 g/mol
InChI Key: RGICSXKVRUULGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid is an organic compound with the molecular formula C15H21NO4 It is characterized by the presence of an amino group, a methoxy group, and a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid.

    Amination: The introduction of the amino group is achieved through a reductive amination process. This involves the reaction of the starting material with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy and cyclopentyloxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the cyclopentyloxy group.

    3-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the cyclopentyloxy group.

Uniqueness

3-amino-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoic acid is unique due to the presence of both the cyclopentyloxy and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

3-amino-3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C15H21NO4/c1-19-13-7-6-10(12(16)9-15(17)18)8-14(13)20-11-4-2-3-5-11/h6-8,11-12H,2-5,9,16H2,1H3,(H,17,18)

InChI Key

RGICSXKVRUULGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 3-cyclopentyloxy-4-methoxybenzaldehyde (54.9 grams, 249 mmol) and ammonium acetate (58.2 grams, 748 mmol) in ethanol (200 mL, 95%) was heated to 45° C. To the yellowish suspension, was added malonic acid (25.9 grams, 249 mmol) as a solid. The mixture was refluxed for 16 h. The mixture was cooled to room temperature. The suspension was filtered and the solid was washed with cold ethanol (200 mL) until the color was removed. The white solid was dried in a vacuum oven (45° C., 1 torr) to afford 3-amino-3-(3'-cyclopentoxy-4'-methoxyphenyl)propionic acid as white solid (41.97 grams, 61% yield): mp, 234.0°-235.0° C.; 1H NMR (CDCl3)δ1.62-1.98 (m, 8H, C5H8), 2.53 (d, J=7 Hz, 2H, CH2), 3.80 (s, 3H, CH3), 4.21 (t, J=7 Hz, 1H, OCH), 4.84-4.86 (m, 1H, NCH), 6.96-7.03 (m, 3H, Ar); 13C NMR (CDCl3)δ26.33, 34.97, 49.78, 55.32, 58.48, 83.99, 114.99, 116.04, 121.63, 140.63, 149.12, 150.75, 182.87; Anal Calcd for C15 H21NO4 : C, 64.50; H, 7.58; N, 5.01. Found: C, 64.54; H, 7.68; N, 4.93.
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step Two

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